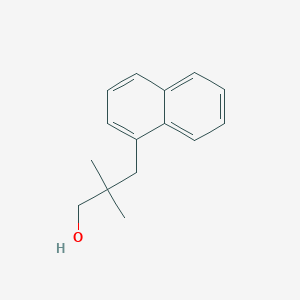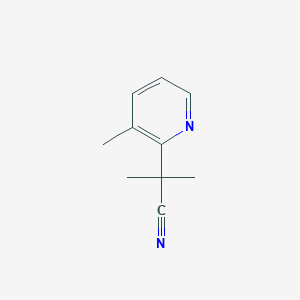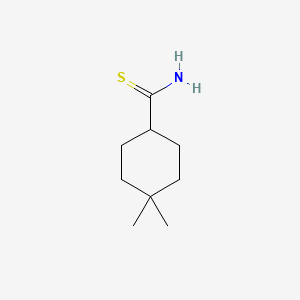
4,4-Dimethylcyclohexane-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethylcyclohexane-1-carbothioamide is an organic compound with the molecular formula C9H17NS It consists of a cyclohexane ring substituted with two methyl groups at the 4th position and a carbothioamide group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylcyclohexane-1-carbothioamide typically involves the reaction of 4,4-dimethylcyclohexanone with thioamide reagents under specific conditions. One common method is the reaction of 4,4-dimethylcyclohexanone with ammonium thiocyanate in the presence of a catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the desired carbothioamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4,4-Dimethylcyclohexane-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out under mild conditions.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted cyclohexane derivatives.
科学的研究の応用
4,4-Dimethylcyclohexane-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,4-Dimethylcyclohexane-1-carbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The carbothioamide group can form hydrogen bonds or coordinate with metal ions, influencing its activity and interactions.
類似化合物との比較
Similar Compounds
Cyclohexane-1-carbothioamide: Lacks the methyl groups at the 4th position, resulting in different chemical and physical properties.
4-Methylcyclohexane-1-carbothioamide: Contains only one methyl group, leading to variations in reactivity and applications.
4,4-Dimethylcyclohexane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide, affecting its chemical behavior.
Uniqueness
4,4-Dimethylcyclohexane-1-carbothioamide is unique due to the presence of two methyl groups at the 4th position, which can influence its steric and electronic properties. This structural feature can affect its reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
特性
分子式 |
C9H17NS |
|---|---|
分子量 |
171.31 g/mol |
IUPAC名 |
4,4-dimethylcyclohexane-1-carbothioamide |
InChI |
InChI=1S/C9H17NS/c1-9(2)5-3-7(4-6-9)8(10)11/h7H,3-6H2,1-2H3,(H2,10,11) |
InChIキー |
ZOLWZOHZXSZOIS-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C(=S)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


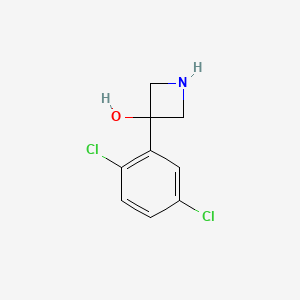

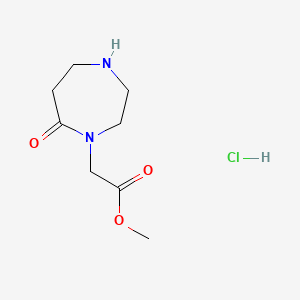

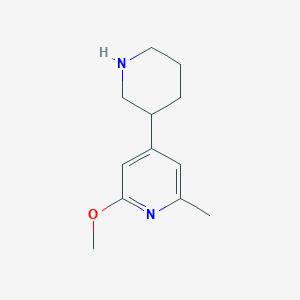
![Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)
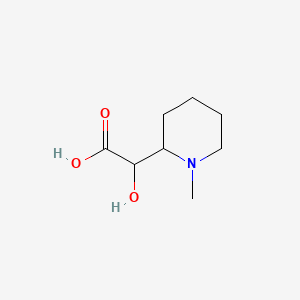
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)
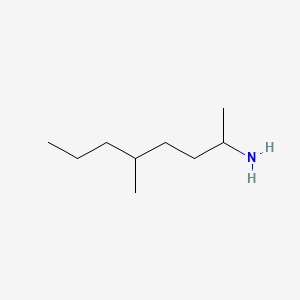

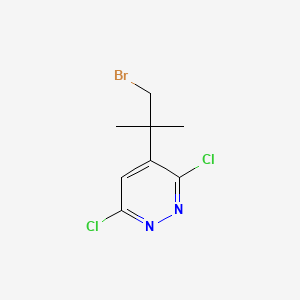
![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)
